5,7-dichloro-1-ethyl-1H-indole-2,3-dione
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Overview
Description
5,7-Dichloro-1-ethyl-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, an ethyl group at position 1, and a dione structure at positions 2 and 3 of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1-ethyl-1H-indole-2,3-dione can be achieved through various methods. One common approach involves the reaction of 1-ethyl-1H-indole-2,3-dione with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1-ethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the dione structure to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5,7-Dichloro-1-ethyl-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5,7-dichloro-1-ethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1-methyl-1H-indole-2,3-dione: Similar structure with a methyl group instead of an ethyl group.
5,7-Dichloro-1H-indole-2,3-dione: Lacks the ethyl group at position 1.
6,7-Dichloro-1H-indole-2,3-dione: Chlorine atoms at positions 6 and 7 instead of 5 and 7.
Uniqueness
5,7-Dichloro-1-ethyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
937685-46-6 |
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Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
5,7-dichloro-1-ethylindole-2,3-dione |
InChI |
InChI=1S/C10H7Cl2NO2/c1-2-13-8-6(9(14)10(13)15)3-5(11)4-7(8)12/h3-4H,2H2,1H3 |
InChI Key |
CBHRMIUSTUUSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O |
Origin of Product |
United States |
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